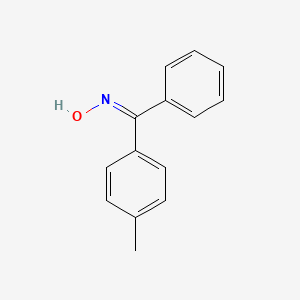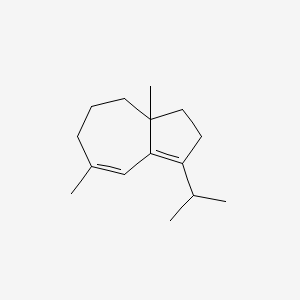
5,8a-Dimethyl-3-(propan-2-yl)-1,2,6,7,8,8a-hexahydroazulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8a-Dimethyl-3-(propan-2-yl)-1,2,6,7,8,8a-hexahydroazulene is an organic compound belonging to the class of azulenes. Azulenes are bicyclic aromatic hydrocarbons known for their deep blue color and unique chemical properties. This compound is characterized by its hexahydroazulene core, which is substituted with dimethyl and isopropyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8a-Dimethyl-3-(propan-2-yl)-1,2,6,7,8,8a-hexahydroazulene typically involves the following steps:
Cyclization: The formation of the hexahydroazulene core can be achieved through cyclization reactions involving suitable precursors.
Substitution: Introduction of the dimethyl and isopropyl groups can be carried out using alkylation reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale cyclization and alkylation processes, optimized for yield and purity. Catalysts and specific reaction conditions would be employed to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5,8a-Dimethyl-3-(propan-2-yl)-1,2,6,7,8,8a-hexahydroazulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like alkyl halides and strong bases or acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce fully saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,8a-Dimethyl-3-(propan-2-yl)-1,2,6,7,8,8a-hexahydroazulene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Azulene: The parent compound of the azulene family, known for its blue color and aromatic properties.
Guaiazulene: A derivative of azulene with similar chemical properties and applications.
Chamazulene: Another azulene derivative, often found in essential oils and known for its anti-inflammatory properties.
Uniqueness
5,8a-Dimethyl-3-(propan-2-yl)-1,2,6,7,8,8a-hexahydroazulene is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of dimethyl and isopropyl groups may enhance its stability and modify its interactions with other molecules.
Propiedades
Número CAS |
41370-41-6 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
5,8a-dimethyl-3-propan-2-yl-2,6,7,8-tetrahydro-1H-azulene |
InChI |
InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)10-14(13)15/h10-11H,5-9H2,1-4H3 |
Clave InChI |
FOUWFFQZQRCBGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CCC2(CCC1)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


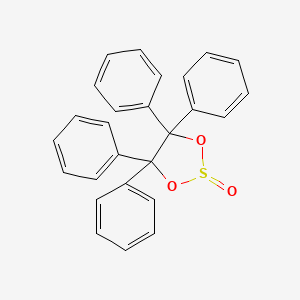

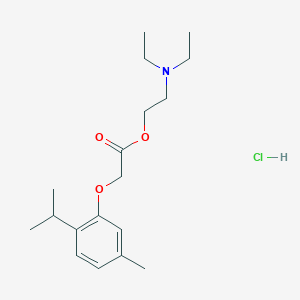

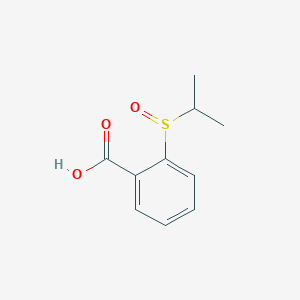
![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl-](/img/structure/B14675092.png)
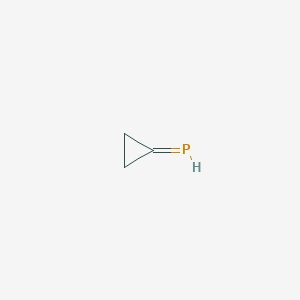
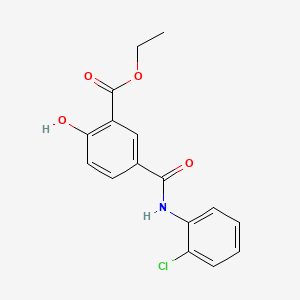
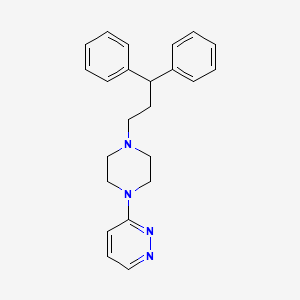
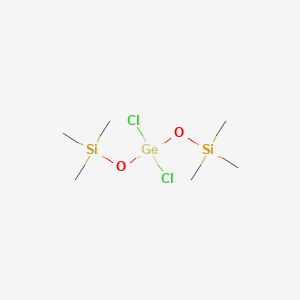
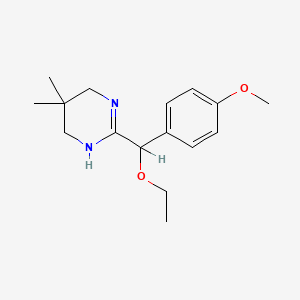
![1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14675140.png)
![[(1,2-Dichloro-3,3,3-trifluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14675150.png)
